G1T38 dihydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIVDLVJNPANBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-59-3 | |
| Record name | G1T38 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G1T38 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Preclinical Characterization of G1t38 Dihydrochloride
Identification of the Chemical Scaffold Leading to G1T38 Dihydrochloride (B599025)
The discovery of G1T38 dihydrochloride originated from the further development of a novel tricyclic lactam kinase inhibitor scaffold. nih.govresearchgate.net This same scaffold had previously led to the discovery of trilaciclib (B611476) (G1T28), an intravenous, short-acting CDK4/6 inhibitor. nih.govresearchgate.net Extensive research and modification of this core structure resulted in the identification of G1T38, a compound with excellent drug-like properties suitable for oral administration. nih.gov
The full chemical name for this compound is 2′-((5-(4-isopropylpiperazin-1-yl)pyridin-2-yl)amino)-7′,8′-dihydro-6′H-spiro[cyclohexane-1,9′-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one dihydrochloride. nih.govresearchgate.net This compound was specifically selected as a candidate for an oral antineoplastic agent due to its ideal physicochemical and pharmacokinetic/pharmacodynamic (PK/PD) properties discovered during preclinical screening. nih.govresearchgate.net
Preclinical Development Trajectory of this compound
The preclinical development of G1T38 involved a comprehensive series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and unique pharmacological profile. nih.govoncotarget.com
In Vitro Characterization: Initial in vitro studies confirmed that G1T38 is a highly potent and selective inhibitor of CDK4/cyclin D1 and CDK6/cyclin D3. nih.govresearchgate.net The mechanism of action was elucidated, showing that G1T38 inhibits the phosphorylation of the retinoblastoma protein (RB). nih.govmedchemexpress.com This inhibition prevents the dissociation of RB from E2F transcription factors, thereby blocking the G1 to S-phase transition of the cell cycle and inducing a precise G1 arrest. nih.govmedchemexpress.com This activity was observed in a dose-dependent manner in various CDK4/6-dependent cancer cell lines. nih.govresearchgate.net
The inhibitory effects were demonstrated across a diverse panel of tumor cell lines, including those from breast cancer, melanoma, leukemia, and lymphoma, with effective concentrations (EC50) as low as 23 nM. nih.govmedchemexpress.com Conversely, cell lines lacking a functional retinoblastoma pathway were largely unaffected, highlighting the compound's specific reliance on the CDK4/6-RB pathway. nih.gov
In Vivo Efficacy: In vivo studies utilized animal models, primarily mouse xenografts, to assess the antitumor activity of G1T38. nih.govmedchemexpress.com In an ER+ breast cancer xenograft model (MCF7), orally administered G1T38 demonstrated significant, dose-dependent inhibition of tumor growth. nih.govmedchemexpress.com The compound was also shown to be efficacious in other models, including non-small cell lung cancer (NSCLC) and castration-resistant prostate cancer (CRPC). nih.gov
A key finding from the preclinical work was the unique pharmacokinetic profile of G1T38. Studies in tumor-bearing mice revealed that G1T38 accumulates preferentially in tumor tissue compared to plasma, with concentrations in the tumor being 17-fold higher than in plasma. nih.gov This differential distribution contributes to sustained target inhibition in the tumor while minimizing systemic exposure. nih.govresearchgate.net
Comparative Analysis with First-Generation CDK4/6 Inhibitors in Preclinical Models
A significant portion of the preclinical evaluation of G1T38 involved direct comparisons with the first-in-class CDK4/6 inhibitor, palbociclib (B1678290).
In head-to-head studies using an ER+ breast cancer xenograft model, G1T38 demonstrated equivalent or, in some instances, superior tumor growth inhibition compared to palbociclib. nih.govresearchgate.netmedchemexpress.com For example, in the MCF7 xenograft model, G1T38 treatment led to tumor regression, which was comparable or better than that observed with palbociclib at similar dose levels. medchemexpress.comg1therapeutics.com
One of the most distinct differences observed in preclinical models was the pharmacokinetic and pharmacodynamic (PK/PD) profile. G1T38 exhibited a different half-life in larger animal models like beagle dogs compared to palbociclib. g1therapeutics.com Furthermore, G1T38's tendency to accumulate in tumor tissue over plasma was a distinguishing feature. nih.gov This resulted in less inhibition of myeloid progenitors in the bone marrow of mice compared to palbociclib. nih.govresearchgate.net This finding was significant because it suggested a potentially wider therapeutic window, possibly allowing for continuous daily dosing without the need for treatment holidays often required with other CDK4/6 inhibitors due to neutropenia. oncotarget.comresearchgate.net
| Kinase | G1T38 IC50 (nM) |
|---|---|
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 2 |
| CDK9/cyclin T | 28 |
| CDK2/cyclin A | 1500 |
| CDK5/p35 | 832 |
Data sourced from multiple studies. nih.govmedchemexpress.comprobechem.comresearchgate.net
Overview of Preclinical Research Methodologies Employed for this compound
The preclinical assessment of this compound utilized a robust and multi-faceted array of research methodologies to thoroughly characterize the compound before it could proceed to clinical trials. criver.com This process generally involves several stages, from initial discovery to IND-enabling studies. als.net
Molecular and Cellular Mechanisms of Action of G1t38 Dihydrochloride
Specificity and Potency of G1T38 Dihydrochloride (B599025) for CDK4/6
G1T38 dihydrochloride demonstrates high potency and selectivity for CDK4 and CDK6. nih.govresearchgate.nettargetmol.comselleckchem.comoncotarget.com This specificity is crucial for its therapeutic effect, as it minimizes off-target activities that could lead to unwanted side effects.
Biochemical assays have been instrumental in defining the inhibitory profile of this compound against a panel of kinases. These studies consistently show that G1T38 is a potent inhibitor of CDK4 and CDK6. In cell-free assays, G1T38 inhibits CDK4/cyclin D1 and CDK6/cyclin D3 with IC50 values of 1 nM and 2 nM, respectively. nih.govtargetmol.comselleck.co.jpmedchemexpress.com The IC50, or half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition in vitro.
The inhibitory activity of G1T38 extends to other members of the CDK family, albeit at significantly lower potencies. For instance, the IC50 value for CDK9/cyclin T is 28 nM. nih.govtargetmol.comselleckchem.comselleck.co.jp The selectivity for CDK4/6 over other CDKs, such as CDK1, CDK2, CDK5, and CDK7, is a key feature of G1T38. nih.govresearchgate.net The compound is over 1,000-fold more selective for CDK4/cyclin D1 than for CDK2/cyclin E and CDK2/cyclin A. nih.gov
Table 1: In Vitro Biochemical Activity of this compound
| Kinase Complex | Mean IC50 (μM) |
|---|---|
| CDK4/Cyclin D1 | 0.001 |
| CDK6/Cyclin D3 | 0.002 |
| CDK9/Cyclin T | 0.028 |
| CDK5/p35 | 0.832 |
| CDK5/p25 | 1.2 |
| CDK2/Cyclin A | 1.5 |
| CDK1/Cyclin B1 | 2.4 |
| CDK7/Cyclin H/Mat1 | 2.4 |
| CDK2/Cyclin E | 3.6 |
Data sourced from a microfluidic kinase detection technology platform. nih.gov
To assess the broader selectivity of G1T38, extensive kinase profiling has been conducted. A screen against 468 protein kinases at concentrations of 100 nM and 1 μM, representing 100 and 1000 times the biochemical IC50 for CDK4, revealed a high degree of selectivity. nih.govresearchgate.net Kinases that showed more than 90% inhibition at the 100 nM concentration were further evaluated to determine their binding affinity (Kd). nih.govresearchgate.netresearchgate.net
Within the CDK family, G1T38 shows the least selectivity against CDK9/cyclin T, with an approximately 30-fold difference in the biochemical IC50 between CDK4/cyclin D1 and CDK9/cyclin T. nih.govresearchgate.nettargetmol.com However, further investigation into the biological effect of this off-target activity on CDK9/cyclin T function, as measured by the phosphorylation of RNA polymerase II, showed no significant inhibition. researchgate.net Other potential off-target kinases with low Kd values included ULK2 and NEK10. researchgate.net
Binding affinity studies have been conducted to quantify the interaction between G1T38 and various kinases. A follow-up analysis using KdELECT technology was performed on kinases that exhibited greater than 90% inhibition in primary screens. g1therapeutics.comoncotarget.com This method calculates the inhibitor binding constants (Kd values) from dose-response curves. g1therapeutics.comoncotarget.com
The results confirmed the high affinity of G1T38 for CDK4, with a Kd of 0.15 nM for CDK4/CyclinD1 and 0.05 nM for CDK4/CyclinD3. oncotarget.com
Table 2: Binding Affinity (Kd) of G1T38 for Selected Kinases
| Target | Kd (nM) |
|---|---|
| CDK4/CyclinD1 | 0.15 |
| CDK4/CyclinD3 | 0.05 |
| FLT3 (D835V) | 6.5 |
| FLT3 (ITD, D835V) | 22 |
| NEK10 | 0.18 |
| PRKD2 | 10 |
| PRKD3 | 5 |
| SLK | 11 |
| SNARK | 0.69 |
| TTK | 4.2 |
| ULK2 | 5.5 |
Data from KdELECT® (DiscoveRx) analysis. oncotarget.com
Impact of this compound on Retinoblastoma Protein (RB) Phosphorylation
The CDK4/6-cyclin D complexes are key regulators of the cell cycle, specifically the transition from the G1 to the S phase. They achieve this by phosphorylating the retinoblastoma tumor suppressor protein (RB). nih.govelifesciences.org Phosphorylation of RB leads to its inactivation and dissociation from E2F transcription factors, which then activate genes required for S-phase entry. nih.govelifesciences.org
This compound, by inhibiting CDK4/6, directly prevents the phosphorylation of RB. nih.govresearchgate.netg1therapeutics.com In cellular assays using CDK4/6-dependent cell lines such as WM2664, treatment with G1T38 leads to a dose- and time-dependent decrease in the phosphorylation of RB at sites like Ser807/811. nih.gov A significant reduction in RB phosphorylation can be observed within one hour of treatment, with near-complete inhibition achieved by 16 to 24 hours. nih.govtargetmol.comg1therapeutics.com Complete inhibition of RB phosphorylation in WM2664 cells has been demonstrated at concentrations of 30-300 nM of G1T38 following a 24-hour treatment. nih.govresearchgate.nettargetmol.commedchemexpress.com This inhibition of RB phosphorylation is a critical downstream effect of G1T38's action and is essential for its cell cycle modulatory effects. nih.govresearchgate.net
Cell Cycle Modulation by this compound
The inhibition of CDK4/6 and the subsequent prevention of RB phosphorylation by this compound culminate in the modulation of the cell cycle. nih.govresearchgate.nettargetmol.comselleckchem.comresearchgate.netg1therapeutics.comoncotarget.commedchemexpress.com
A primary consequence of G1T38 treatment in CDK4/6-dependent cells is the induction of a G1 phase cell cycle arrest. nih.govresearchgate.nettargetmol.comselleckchem.comresearchgate.netg1therapeutics.commedchemexpress.com By blocking the G1 to S phase transition, the compound effectively halts cell proliferation. nih.govg1therapeutics.com This G1 arrest is robust and sustained, with an EC50 (half-maximal effective concentration) of approximately 20 nM in CDK4/6-dependent cells. nih.govresearchgate.netmedchemexpress.com
In CDK4/6-dependent cell lines like HS68 and WM2664, a 24-hour treatment with G1T38 results in a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S-phase population. nih.govg1therapeutics.com This G1 arrest is maintained at concentrations up to 300 nM. nih.govtargetmol.commedchemexpress.com Importantly, in cell lines that are CDK4/6-independent (lacking a functional RB pathway), G1T38 does not induce a G1 arrest, demonstrating the specificity of its mechanism. nih.govg1therapeutics.com
Effects on Cell Proliferation and Viability in Cell Lines
This compound, also known as lerociclib (B560418), is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). probechem.comtargetmol.com Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (RB) pathway, which is crucial for the G1-S phase transition in the cell cycle. hemonc.orgnih.gov By inhibiting CDK4 and CDK6, G1T38 prevents the phosphorylation of the retinoblastoma protein (pRB). probechem.comnih.govg1therapeutics.com This action maintains pRB in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby preventing the expression of genes required for DNA replication and cell cycle progression. hemonc.org The result is a transient and reversible cell cycle arrest in the G1 phase. touchoncology.compatsnap.comnih.gov
The anti-proliferative effects of G1T38 have been demonstrated across a diverse panel of human cancer cell lines, particularly those dependent on the CDK4/6 pathway for proliferation. nih.govnih.gov The compound has shown robust inhibition of cell growth in various tumor types, including breast cancer, melanoma, leukemia, and lymphoma, with half-maximal effective concentrations (EC50) in the low nanomolar range. targetmol.comnih.govmedchemexpress.com For instance, in WM2664 melanoma cells, G1T38 induced a dose-dependent G1 arrest with an EC50 of approximately 20 nM. targetmol.comnih.gov This arrest was sustained through concentrations up to 300 nM. targetmol.com
A critical determinant for the cytostatic activity of G1T38 is the presence of a functional RB pathway. nih.gov In cell lines where the RB pathway is disrupted (RB-negative), such as the A2058 melanoma line, G1T38 shows minimal anti-proliferative effect, with EC50 values exceeding 2.5 μM. nih.govg1therapeutics.com This demonstrates that the G1 arrest is specific to CDK4/6-dependent, RB-competent cells. nih.govg1therapeutics.com The treatment of sensitive cells, like WM2664, with G1T38 leads to a significant reduction in pRB levels within hours, with near-complete inhibition observed after 16 to 24 hours of exposure. targetmol.comg1therapeutics.com
Table 1: Growth Inhibitory Effects (EC50) of G1T38 in Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Cell Line | Tumor Type | RB Status | G1T38 EC50 (nM) | Citation |
|---|---|---|---|---|
| MV4-11 | B-cell Leukemia | + | 23 | nih.gov |
| ZR-75-1 | Breast | + | 38 | nih.gov |
| MCF7 | Breast | + | 81 | nih.gov |
| WM2664 | Melanoma | + | 100 | nih.gov |
| TOM-1 | Leukemia | + | 126 | nih.gov |
| BV-173 | Leukemia | + | 134 | nih.gov |
| NALM-1 | Leukemia | + | 162 | nih.gov |
| Daudi | Lymphoma | + | 175 | nih.gov |
| SupT1 | Lymphoma | + | 243 | nih.gov |
| H69 | Small Cell Lung | + | 291 | nih.gov |
| A2058 | Melanoma | - | >2500 | nih.gov |
Cellular Signaling Pathways Influenced by this compound (Beyond Canonical CDK4/6)
Kinase screening has identified CDK9/cyclin T as one of the few off-target kinases with which G1T38 interacts, though with lower potency compared to its primary targets. nih.govresearchgate.net Biochemical assays show that G1T38 inhibits CDK4/cyclin D1 with an IC50 of 1 nM, while its IC50 for CDK9/cyclin T is 28 nM. probechem.comnih.gov This indicates an approximately 30-fold selectivity for CDK4 over CDK9. targetmol.comnih.govresearchgate.net
Despite this biochemical interaction, further investigation into the biological consequences of this off-target activity suggests a limited functional impact in cellular contexts at typical therapeutic concentrations. nih.govresearchgate.net A key function of CDK9 is the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RPB1) at the Serine 2 position, a critical step for transcriptional elongation. nih.gov Studies measuring this specific phosphorylation event in cells treated with G1T38 showed no loss of RPB1 CTD (SER2) phosphorylation. nih.govresearchgate.net This finding suggests that while G1T38 can inhibit CDK9 biochemically, it may not achieve sufficient concentrations or duration of action in cells to produce a significant biological inhibitory effect on CDK9's primary function. nih.govresearchgate.net
In broad kinase profiling screens, G1T38 demonstrated inhibitory activity against other kinases, including ULK2 (Unc-51 like autophagy activating kinase 2) and NEK10 (Nima-related kinase 10), which showed low IC50 values. nih.govresearchgate.netresearchgate.netresearchgate.net ULK2 is a serine/threonine kinase that plays a role as an inducer of autophagy. researchgate.netresearchgate.net NEK10 is associated with the G2/M cell cycle arrest that occurs in response to DNA damage from UV irradiation. researchgate.netresearchgate.net The potential effects of G1T38 on the activities of ULK2 and NEK10 have been noted as an area for further investigation to fully characterize the compound's molecular pharmacology. nih.govresearchgate.net
G1T38 has been found to possess significant inhibitory activity against specific mutant forms of FMS-like tyrosine kinase 3 (FLT3). nih.gov FLT3 is a receptor tyrosine kinase that, when mutated, can act as a driver of leukemogenesis, particularly in acute myeloid leukemia (AML). nih.govhematologyandoncology.net
Interestingly, the inhibitory profile of G1T38 against FLT3 is highly specific to its mutational status. It is highly potent against cells expressing mutant forms of FLT3, such as those with the D835V point mutation or an internal tandem duplication (ITD). nih.gov These mutations lead to uncontrolled, ligand-independent activation of the receptor and are associated with a poor prognosis in AML. nih.gov In contrast, G1T38 does not show significant activity against the wild-type FLT3 protein. nih.gov Despite this potent activity against mutant FLT3, studies did not observe a specific effect on myelogenesis directly attributable to FLT3 inhibition that was separate from the primary CDK4/6 inhibitory effects on bone marrow cells. nih.gov
Biological Efficacy of G1t38 Dihydrochloride in Preclinical Disease Models
In Vitro Antiproliferative Activity of G1T38 Dihydrochloride (B599025)
G1T38 dihydrochloride has shown potent antiproliferative activity across a wide spectrum of human cancer cell lines in laboratory settings. nih.govoncotarget.com The compound effectively inhibits cell growth in various hematological and solid tumor types, including breast cancer, melanoma, leukemia, lymphoma, and prostate cancer. nih.govoncotarget.comg1therapeutics.com The potency of G1T38, measured by the half-maximal effective concentration (EC50), was found to be in the nanomolar range for many of these cell lines, with values as low as 23 nM. nih.govmedchemexpress.com
In studies, G1T38 demonstrated a robust inhibition of proliferation in cell lines such as the ER-positive breast cancer line MCF7, the melanoma cell line WM2664, and various leukemia and lymphoma cell lines like MV4-11 and SupT1. nih.govg1therapeutics.com This broad activity underscores the compound's potential against cancers dependent on the CDK4/6 pathway for their growth and survival. nih.gov
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
The sensitivity of cancer cells to this compound is critically dependent on the status of the retinoblastoma (RB) tumor suppressor pathway. nih.govg1therapeutics.com The primary mechanism of action for G1T38 involves inhibiting CDK4/6, which in turn prevents the phosphorylation of the RB protein. nih.govprobechem.com This inhibition maintains RB in its active, hypophosphorylated state, where it binds to E2F transcription factors and halts the cell cycle in the G1 phase. nih.gov
Consequently, a functional RB pathway is essential for the antiproliferative effects of G1T38. nih.govresearchgate.net In cancer cell lines that lack a functional RB protein (RB-negative), G1T38 shows significantly reduced activity. nih.govg1therapeutics.com For instance, the EC50 values for RB-negative cell lines like A2058 (melanoma) and H69 (small cell lung cancer) were substantially higher, indicating a lack of sensitivity to the compound. nih.gov This demonstrates that the G1 arrest induced by G1T38 is specific to cells that are dependent on the CDK4/6-RB pathway for proliferation. nih.govg1therapeutics.com
Table 2: this compound Activity in RB-Negative Cancer Cell Lines
Efficacy of this compound in In Vivo Animal Models
In animal models using human tumor xenografts, this compound has shown substantial single-agent efficacy. nih.govnih.govmedchemexpress.com In estrogen receptor-positive (ER+) breast cancer models, such as those using MCF7 cells, G1T38 treatment resulted in significant tumor growth inhibition. nih.govg1therapeutics.comaltogenlabs.com Studies comparing G1T38 to the first-in-class CDK4/6 inhibitor palbociclib (B1678290) found that G1T38 demonstrated equivalent or superior tumor growth inhibition in these ER+ breast cancer xenograft models. nih.govmedchemexpress.comprobechem.com
G1T38 has also been evaluated in models of HER2-positive (HER2+) breast cancer. nih.govg1therapeutics.com These studies confirmed that HER2+ tumors are sensitive to CDK4/6 inhibition, with G1T38 proving to be highly efficacious as a single agent. nih.gov
The efficacy of this compound has also been assessed in genetically engineered mouse models (GEMMs), which can faithfully replicate aspects of human cancer development. nih.govnih.gov In the mouse mammary tumor virus (MMTV)-Neu GEMM, a model that closely resembles human HER2-positive luminal breast cancer, G1T38 treatment led to significant tumor regression. nih.govg1therapeutics.com After 21 days of treatment, mice that received G1T38 showed an average tumor regression of 38%, while tumors in untreated control animals grew by 577% over the same period. nih.govg1therapeutics.com This demonstrates the potent antineoplastic effect of G1T38 in an immunocompetent model of HER2+ breast cancer. nih.gov
The preclinical efficacy of G1T38 extends to non-small cell lung cancer (NSCLC). nih.govnih.gov In a patient-derived xenograft (PDX) model of squamous cell carcinoma NSCLC, oral administration of G1T38 as a single agent resulted in a 77% tumor growth inhibition after 28 days of treatment. nih.govresearchgate.net This demonstrates that G1T38 alone is highly effective in this NSCLC tumor model. nih.gov Further studies have explored its potential in combination with other targeted therapies in EGFR-mutant NSCLC models, showing enhanced efficacy. nih.govg1therapeutics.com
Combination Strategies with this compound in Preclinical Studies
Preclinical research indicates a strong synergistic interaction when G1T38 is combined with inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, particularly in breast cancer models. nih.govaltogenlabs.com In the MCF7 ER-positive breast cancer xenograft model, combination therapy has been shown to be superior to single-agent treatment. nih.govg1therapeutics.com
In one study, mice were treated with G1T38 (at 25 or 50 mg/kg) alone, the PI3K inhibitor GDC0941 (at 100 mg/kg) alone, or a combination of both. nih.gov While each drug administered as a single agent resulted in only modest tumor growth inhibition, the combination of G1T38 and GDC0941 led to significantly greater efficacy and tumor growth inhibition. nih.govg1therapeutics.com These findings support the strategy of dual inhibition of the CDK4/6 and PI3K pathways, which has been suggested to not only enhance anti-tumor activity but also to potentially reverse resistance to PI3K inhibitors. nih.gov
The combination of G1T38 with EGFR inhibitors has shown significant promise in preclinical models of non-small cell lung cancer (NSCLC), particularly in the context of overcoming treatment resistance. nih.govaacrjournals.org
In the H1975 NSCLC xenograft model, which harbors an EGFR mutation conferring resistance to first-generation inhibitors like erlotinib (B232), the combination of G1T38 and erlotinib resulted in a 77-80% tumor growth inhibition, a significant improvement over either therapy alone. nih.govaacrjournals.org Notably, the addition of G1T38 appeared to reverse the intrinsic resistance to erlotinib in this model. nih.gov
Synergy was also observed with second- and third-generation EGFR inhibitors. researchgate.netaacrjournals.org When combined with the second-generation inhibitor afatinib (B358) in the H1975 model, G1T38 delayed the development of resistance. researchgate.netaacrjournals.org Furthermore, G1T38 augmented the response to the third-generation inhibitor osimertinib (B560133). aacrjournals.org In an EGFR-mutant NSCLC xenograft, the combination of G1T38 (also known as lerociclib) and osimertinib led to 100% complete responses, compared to only 60% with osimertinib monotherapy. g1therapeutics.com This combination was also effective in overcoming existing resistance to osimertinib caused by MET amplification. g1therapeutics.com These compelling preclinical results provided the rationale for clinical trials investigating G1T38 in combination with EGFR inhibitors. g1therapeutics.comclinicalleader.com
Preclinical studies indicate that combining G1T38 with hormone receptor antagonists is an optimal strategy in both breast and prostate cancers. g1therapeutics.com
In ER-positive breast cancer, combining G1T38 with ER antagonists enhances anti-tumor activity. nih.gov In the MCF7 xenograft model, co-administration of G1T38 with either tamoxifen (B1202) or the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) resulted in sustained tumor regression. nih.govresearchgate.net A similar synergistic effect was observed when G1T38 was combined with the oral SERD GW5638. nih.govresearchgate.net More recent studies have also shown an increased response when lerociclib (B560418) (G1T38) is combined with the novel oral SERD G1T48 in models of endocrine-resistant breast cancer. nih.govresearchgate.net
In prostate cancer models, combining G1T38 with the AR antagonist enzalutamide (B1683756) increased the sensitivity of both VCAP and 22RV1 cells to growth inhibition. g1therapeutics.com At higher doses, this combination was found to induce a synergistic apoptotic effect in LNCaP, VCAP, and 22RV1 cells, highlighting a potential to deepen the response to AR-targeted therapies. g1therapeutics.com
The design of combination strategies involving G1T38 is based on a strong biological rationale aimed at achieving synergistic anti-tumor effects, overcoming resistance mechanisms, and maximizing therapeutic impact.
The rationale for combining G1T38 with PI3K inhibitors is to co-target two critical signaling pathways that are often dysregulated in cancer. nih.gov Resistance to PI3K pathway inhibitors can emerge through compensatory mechanisms that maintain cell cycle progression. By simultaneously inhibiting CDK4/6 with G1T38, this escape route can be blocked, leading to a more profound and durable cell cycle arrest and, in some cases, reversing PI3K inhibitor resistance. nih.govnih.gov
For EGFR inhibitors , the rationale is to block resistance pathways and prolong the duration of response. aacrjournals.orgclinicalleader.com Acquired resistance to EGFR tyrosine kinase inhibitors frequently involves the activation of downstream signaling pathways that converge on the cell cycle machinery regulated by CDK4/6. g1therapeutics.comclinicaltrials.gov By adding G1T38, it is possible to block this downstream signaling, thereby delaying or overcoming resistance and enhancing the efficacy of the EGFR-targeted agent. aacrjournals.org
The combination with ER and AR antagonists is founded on the central role these hormone receptors play in driving proliferation in breast and prostate cancers, respectively. g1therapeutics.comnih.gov Androgens and estrogens often exert their proliferative effects by increasing the expression of D-type cyclins, which directly activate CDK4/6. duke.edunih.gov Therefore, a dual-blockade strategy that simultaneously targets the hormone receptor and the downstream CDK4/6 kinase provides a comprehensive vertical inhibition of a key growth-promoting axis. This approach has been shown to be more effective than inhibiting either target alone, leading to enhanced growth inhibition and, in the case of AR antagonists, synergistic apoptosis. g1therapeutics.comnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of G1t38 Dihydrochloride in Animal Models
Absorption and Distribution Characteristics in Preclinical Species (e.g., Mice, Rats, Dogs)
G1T38 dihydrochloride (B599025), an orally bioavailable compound, has been evaluated in various preclinical species, including mice and beagle dogs, to understand its absorption and distribution. nih.govmedchemexpress.comoncotarget.comnih.govresearchgate.net Following oral administration, the compound is absorbed and distributed in the body. nih.gov Studies in larger mammals, specifically beagle dogs, have shown that the pharmacokinetic properties of G1T38 allow for continuous daily dosing over a 28-day period without inducing severe neutropenia, a common dose-limiting toxicity for other CDK4/6 inhibitors. nih.govmedchemexpress.comoncotarget.comnih.govresearchgate.netselleckchem.com This favorable characteristic is attributed to its distinct pharmacokinetic profile, which differentiates it from other drugs in its class. nih.gov
Tissue Distribution Studies (e.g., Tumor vs. Plasma Concentration Ratios)
A key feature of G1T38's pharmacokinetic profile is its preferential accumulation in tumor tissue compared to plasma. nih.govmedchemexpress.comoncotarget.comnih.govresearchgate.net In a mouse xenograft model of estrogen receptor-positive (ER+) breast cancer, a single oral dose resulted in G1T38 concentrations that were 17-fold higher in the tumor than in the plasma. nih.govg1therapeutics.com This significant differential distribution is a critical aspect of its preclinical profile.
Notably, at 24 hours post-dosing, the tumor drug concentration was over 100 times that of the plasma. nih.gov Even at 48 hours, a measurable amount of the drug remained in the tumor, while it was undetectable in the plasma at the same time point. nih.gov This sustained tumor exposure, coupled with lower systemic exposure, is believed to contribute to its potent anti-tumor efficacy while mitigating off-target effects. nih.gov
G1T38 Concentration in Tumor vs. Plasma in a Mouse Xenograft Model
| Time Point | Tumor Concentration (ng/mL) | Plasma Concentration (ng/mL) | Tumor-to-Plasma Ratio |
| Peak | - | - | 17 |
| 24 hours | >100x Plasma | Undetectable at 48h | >100 |
| 48 hours | ~65 | Undetectable | - |
Data derived from a study in an ER+ MCF7 xenograft model with a single 100 mg/kg oral dose. nih.govg1therapeutics.com
Preclinical Metabolic Fate and Excretion Pathways (as inferred from PK profiles)
While detailed metabolic and excretion studies with radiolabeled G1T38 dihydrochloride are not extensively reported in the provided context, its pharmacokinetic profile offers some inferences. The compound's clearance from plasma while being retained in tumor tissue suggests a dynamic process of distribution, metabolism, and excretion. nih.gov The primary route of elimination for many orally administered drugs is through fecal and/or renal excretion after metabolic transformation, primarily in the liver. researchgate.netuclouvain.be The specific enzymes and pathways involved in the metabolism of G1T38 would require dedicated studies, often utilizing techniques like mass spectrometry to identify metabolites in plasma, urine, and feces. nuvisan.com
Pharmacodynamic Biomarkers of this compound Activity in Preclinical Models
The pharmacodynamic activity of this compound is directly linked to its mechanism of action as a CDK4/6 inhibitor. nih.govmedchemexpress.comoncotarget.comnih.govresearchgate.net Key biomarkers are used to monitor its on-target effects in preclinical models. usc.edunih.gov
Monitoring of RB Phosphorylation in In Vivo Models
A primary pharmacodynamic marker for CDK4/6 inhibitors is the phosphorylation status of the retinoblastoma protein (RB). nih.govresearchgate.netg1therapeutics.com CDK4 and CDK6, when activated by cyclin D, phosphorylate RB, leading to its inactivation and allowing the cell to progress from the G1 to the S phase of the cell cycle. nih.gov G1T38 effectively inhibits this process.
In in vivo studies using an ER+ breast cancer xenograft model, a single oral dose of G1T38 led to a significant decrease in phosphorylated RB (pRB) in the tumors. nih.govg1therapeutics.com The inhibition of pRB closely mirrored the drug concentrations in the tumor, with a near-complete inhibition observed. nih.gov Specifically, in MCF7 tumors, pRB levels decreased by 98% at 24 hours post-treatment, with a rebound observed by 36 hours. g1therapeutics.com This demonstrates a direct and potent on-target effect of G1T38 in a tumor-bearing animal model. nih.gov
Cell Cycle Phase Distribution in Preclinical Tissues
Consistent with its role in blocking the G1-S transition, G1T38 induces a G1 cell cycle arrest. nih.govoncotarget.comresearchgate.netg1therapeutics.com In vitro studies on various cancer cell lines, including breast cancer, melanoma, leukemia, and lymphoma, have shown that treatment with G1T38 leads to a precise G1 arrest. nih.govmedchemexpress.comoncotarget.comnih.govresearchgate.net This is characterized by an increase in the proportion of cells in the G1 phase and a corresponding decrease in the number of cells in the S phase. researchgate.netg1therapeutics.com For instance, in WM2664 melanoma cells, G1T38 caused a dose-dependent G1 arrest. researchgate.net This effect is a direct consequence of the inhibition of RB phosphorylation, preventing the activation of genes required for S-phase entry. nih.gov
Comparative Preclinical Pharmacodynamic Impact on Hematopoietic Progenitors
A significant aspect of the preclinical evaluation of G1T38 is its comparative effect on hematopoietic progenitors, the precursors to various blood cells. nih.govmedchemexpress.comoncotarget.comresearchgate.net Myelosuppression, particularly neutropenia, is a common on-target toxicity of CDK4/6 inhibitors due to the dependence of hematopoietic stem and progenitor cells on CDK4/6 activity for proliferation. nih.gov
Preclinical studies have compared G1T38 to the first-in-class CDK4/6 inhibitor, palbociclib (B1678290). nih.govresearchgate.net Due to its preferential accumulation in tumors over plasma, G1T38 resulted in less inhibition of mouse myeloid progenitors compared to palbociclib. nih.govmedchemexpress.comoncotarget.comresearchgate.net This differential effect is a key advantage, potentially allowing for continuous dosing without the need for treatment holidays to manage neutropenia. nih.gov In beagle dogs, 28-day continuous dosing of G1T38 did not lead to severe neutropenia. nih.govmedchemexpress.comoncotarget.comnih.govresearchgate.netselleckchem.com While a dose-dependent decrease in neutrophils was observed in mice with both G1T38 and palbociclib, the unique pharmacokinetic properties of G1T38 appear to minimize the on-target bone marrow activity. nih.gov
Synthetic Chemistry and Structure Activity Relationship Sar of G1t38 Dihydrochloride
Chemical Synthesis Pathways for G1T38 Dihydrochloride (B599025)
G1T38 dihydrochloride, chemically named 2′-((5-(4-isopropylpiperazin-1-yl)pyridin-2-yl)amino)-7′,8′dihydro-6′H-spiro[cyclohexane1,9′pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one dihydrochloride, was synthesized and characterized as a hydrochloride salt by ChemoGenics BioPharma, LLC, under the direction of G1 Therapeutics, Inc. researchgate.netnih.gov While specific, step-by-step patented synthesis routes for G1T38 are not detailed in the available public literature, the synthesis would involve multi-step organic chemistry processes. These processes would be designed to construct the complex tricyclic lactam core and subsequently attach the aminopyridine and isopropylpiperazine side chains, culminating in the formation of the dihydrochloride salt to ensure stability and solubility.
Development of the Tricyclic Lactam Scaffold
G1T38 was developed from a novel tricyclic lactam kinase inhibitor scaffold. nih.govnih.gov This core structure served as the foundation for a drug discovery program aimed at creating potent and selective CDK4/6 inhibitors. nih.gov An earlier compound from this program, trilaciclib (B611476) (G1T28), was identified as a potent and selective intravenous inhibitor of CDK4/6. nih.gov The research and development efforts continued by further modifying and optimizing this tricyclic lactam scaffold, leading to the generation of a number of orally bioavailable CDK4/6 inhibitors with excellent drug-like properties. nih.govresearchgate.net G1T38 was ultimately selected from this series as a lead candidate for its ideal physicochemical and pharmacokinetic properties suitable for an oral antineoplastic agent. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound
The structure-activity relationship (SAR) for G1T38 and its precursors centers on optimizing the interaction with the ATP-binding pocket of CDK4 and CDK6 while minimizing activity against other kinases. The development from the initial tricyclic lactam scaffold to G1T38 involved modifications to enhance potency, selectivity, and oral bioavailability. nih.govresearchgate.net
Identification of Key Structural Features for CDK4/6 Selectivity and Potency
The high potency and selectivity of G1T38 are derived from its distinct molecular architecture. The core tricyclic lactam structure provides a rigid framework that orients the key interacting moieties in an optimal confirmation to bind to the kinase hinge region of CDK4 and CDK6. The 2'-amino position is substituted with a 5-(4-isopropylpiperazin-1-yl)pyridin-2-yl group, which is crucial for activity. This extended side chain occupies the ribose-phosphate binding region of the ATP pocket and the terminal isopropylpiperazine group likely enhances solubility and forms favorable interactions. The spiro[cyclohexane] moiety at the 1,9' position contributes to the molecule's three-dimensional shape and lipophilicity, which can influence cell permeability and pharmacokinetic properties. This combination of structural features results in very high potency, with IC50 values of 1 nM for CDK4/cyclin D1 and 2 nM for CDK6/cyclin D3. medchemexpress.com
Modulation of Kinase Selectivity through Structural Modifications
The structural design of G1T38 provides remarkable selectivity for CDK4/6 over other cyclin-dependent kinases. nih.gov For instance, it is over 1,000-fold more selective for CDK4/cyclin D1 than for CDK2/cyclin E and CDK2/cyclin A. nih.gov However, the molecule does retain some activity against other kinases. The most significant off-target potency is against CDK9/cyclin T, with an IC50 of 28 nM, making it approximately 30-fold less potent against CDK9 than CDK4. medchemexpress.com Despite this biochemical activity, studies showed no corresponding biological inhibition of CDK9 function, as measured by the phosphorylation of its substrate, RNA polymerase II. nih.gov Interestingly, SAR studies also revealed that G1T38 is highly potent against mutant forms of the FLT3 kinase, such as FLT3 (D835V) and FLT3 (ITD, D835V), while showing no activity against wild-type FLT3. nih.gov This demonstrates how specific structural attributes can lead to potent inhibition of unrelated, clinically relevant mutant kinases.
Table 1: Kinase Selectivity Profile of G1T38
Kinase Target IC50 (nM) Fold Selectivity vs. CDK4/D1 CDK4/cyclin D1 1 1x CDK6/cyclin D3 2 2x CDK9/cyclin T 28 28x CDK2/cyclin E >1000 >1000x CDK2/cyclin A >1000 >1000x
Data sourced from Bisi JE, et al. Oncotarget. 2017. nih.gov
The compound's high selectivity translates to specific biological effects. In CDK4/6-dependent cell lines, G1T38 produces a robust G1 cell cycle arrest with an EC50 of approximately 20 nM. nih.govmedchemexpress.com In contrast, for cell lines where the CDK4/6 pathway is non-functional (RB-negative), the inhibitory concentrations are greater than 2.5 µM, demonstrating a high degree of target-specific cellular activity. nih.gov
Table 2: Cellular Proliferation Inhibition of G1T38
Cell Line Tumor Type RB Status G1T38 EC50 (nM) MV4-11 B cell leukemia + 23 MCF7 Breast + 70 WM2664 Melanoma + 20 TOM-1 B cell leukemia + 32 A2058 Melanoma - >2500
Data sourced from Bisi JE, et al. Oncotarget. 2017. nih.gov
Polymorphism and Solid-State Characteristics of this compound
Detailed public information regarding specific polymorphism and solid-state characterization studies for this compound is not available in the reviewed scientific literature. The solid-state properties of an active pharmaceutical ingredient, including its crystalline form (polymorphism), are critical characteristics that can influence its stability, solubility, dissolution rate, and bioavailability. Pharmaceutical development typically involves extensive screening to identify and select the most stable polymorph with optimal properties for formulation into a final drug product.
Table of Mentioned Compounds
| Compound Name | Other Names | Description |
|---|---|---|
| This compound | Lerociclib (B560418) | An oral, potent, and selective CDK4/6 inhibitor with a tricyclic lactam scaffold. |
| Trilaciclib | G1T28 | An intravenous, selective CDK4/6 inhibitor derived from the same tricyclic lactam scaffold as G1T38. |
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling are instrumental in the discovery and development of targeted therapies, providing critical insights into the interactions between a drug molecule and its biological target. In the case of this compound (also known as Lerociclib), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), these computational approaches have been integral to understanding its mechanism of action at a molecular level. While detailed proprietary computational studies are often not fully disclosed in public literature, the preclinical data available for G1T38 suggest that such methods were likely employed to optimize its binding affinity and selectivity for CDK4/6. nih.gov
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are standard tools in modern drug design. These methods are used to predict and analyze the binding mode of a ligand, like G1T38, within the active site of its target protein. For CDK4/6 inhibitors, the goal is to design molecules that fit snugly into the ATP-binding pocket of these kinases, thereby preventing their enzymatic activity and halting cell cycle progression. patsnap.com
Molecular Docking and Binding Mode Analysis
Molecular docking simulations are typically performed to predict the preferred orientation of a ligand when bound to a protein target. For G1T38, docking studies would have been conducted using crystal structures of CDK4 and CDK6. Although a crystal structure of G1T38 in complex with CDK4/6 is not publicly available, the crystal structure of CDK4 with other inhibitors, such as abemaciclib, reveals key features of the binding site. nih.gov These studies help in understanding the crucial interactions that contribute to the inhibitor's potency.
The binding of CDK4/6 inhibitors generally involves the formation of hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. Additionally, hydrophobic interactions with non-polar residues in the active site contribute significantly to the binding affinity. The chemical structure of G1T38, featuring a pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin-6'-one core, is designed to form these key interactions. Computational analysis would have guided the medicinal chemists in modifying the scaffold to optimize these interactions, leading to the high potency observed for G1T38.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool in drug discovery. QSAR models correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR study for G1T38 has not been published, such studies are common for optimizing lead compounds. For a series of analogs based on the G1T38 scaffold, QSAR models could be developed to predict the inhibitory activity against CDK4/6 based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. Such models help in prioritizing the synthesis of new derivatives with potentially improved activity.
The table below illustrates a hypothetical summary of the types of interactions that computational models would aim to optimize for a CDK4/6 inhibitor like G1T38.
| Interaction Type | Key Residues in CDK4/6 Active Site | Potential Interacting Moiety of G1T38 |
| Hydrogen Bonding | Hinge Region (e.g., Val101, Ala157) | Pyrimidine core |
| Hydrophobic Interactions | Gatekeeper residue (e.g., Phe103), other non-polar residues | Cyclohexyl and isopropylpiperazinyl groups |
| van der Waals Contacts | Various residues lining the ATP-binding pocket | Entire molecule |
Molecular Dynamics Simulations
To further refine the understanding of the binding interactions and the stability of the G1T38-CDK4/6 complex, molecular dynamics (MD) simulations could be employed. MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of key interactions and the conformational changes that may occur upon binding. These simulations can offer deeper insights into the structural basis for the high affinity and selectivity of G1T38 for CDK4/6 over other kinases.
Mechanisms of Resistance and Overcoming Challenges in Preclinical G1t38 Dihydrochloride Research
Identification of Resistance Mechanisms to CDK4/6 Inhibition in Preclinical Models
Resistance to CDK4/6 inhibitors is a multifaceted issue, primarily driven by alterations that either bypass the need for CDK4/6 activity or reactivate the cell cycle through alternative routes. amegroups.orgamegroups.cn Preclinical studies using cell lines and xenograft models have been instrumental in elucidating these mechanisms. nih.gov
The retinoblastoma tumor suppressor protein (RB) is the principal substrate of the CDK4/6-cyclin D complex. jhoponline.com Consequently, the functional status of the RB pathway is a critical determinant of sensitivity to CDK4/6 inhibitors. nih.gov
Loss of RB function is a well-established mechanism of resistance. frontiersin.org Preclinical studies have consistently demonstrated that cancer cells lacking functional RB (RB-deficient) are intrinsically resistant to CDK4/6 inhibitors like G1T38 dihydrochloride (B599025). nih.govjax.orgtouchoncology.com Without its target, the inhibition of CDK4/6 has no effect on the E2F transcription factors, which remain constitutively active and drive uncontrolled cell cycle progression from the G1 to the S phase. frontiersin.org For instance, preclinical investigations in small cell lung cancer (SCLC) cell lines and xenograft models, which are frequently RB-deficient, confirmed their resistance to trilaciclib (B611476). jax.orgtouchoncology.com
Beyond complete loss, mutations in the RB1 gene that impair protein function can also confer acquired resistance. nih.govamegroups.cn While biallelic loss of RB1 is relatively rare, it has been identified in tumor biopsies from patients who have progressed on CDK4/6 inhibitor therapy, and this clinical finding is supported by preclinical models of acquired resistance. aacrjournals.org Other alterations in the RB pathway that can lead to resistance include the overexpression of p16, a tumor suppressor that inhibits CDK4/6, which paradoxically has been shown in preclinical models to confer resistance by downregulating CDK4. amegroups.orgamegroups.cn
Tumor cells can develop resistance to CDK4/6 inhibition by activating alternative signaling pathways that promote cell cycle progression, effectively bypassing the G1 checkpoint block. amegroups.orgjhoponline.com This can occur through the upregulation of other cyclins and CDKs or through the activation of parallel mitogenic pathways. nih.gov
Preclinical research has identified several key compensatory pathways:
Cyclin E-CDK2 Axis: Amplification or overexpression of Cyclin E, which partners with CDK2 to phosphorylate RB, is a frequent finding in resistant models. nih.gov Elevated Cyclin E-CDK2 activity can phosphorylate RB independently of CDK4/6, thereby overcoming the inhibitory effects of G1T38 dihydrochloride. nih.govmdpi.com
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation. Preclinical studies have shown that in response to CDK4/6 inhibition, resistant cells can activate the PI3K/AKT/mTOR pathway. aacrjournals.orgmdpi.com This activation can promote cell cycle entry and has been linked to resistance in various cancer models. nih.gov For example, mTORC1 activation can increase cyclin D1 expression, contributing to resistance. nih.gov
MAPK Pathway (RAS/RAF/MEK/ERK): Activation of the MAPK pathway has been observed in CDK4/6 inhibitor-resistant cancer cells. nih.govjhoponline.com This can be driven by upstream alterations, such as mutations in ERBB2 or amplification of Fibroblast Growth Factor Receptors (FGFR). aacrjournals.org FGFR1/2 upregulation, for instance, leads to increased ERK expression, which in turn can drive the expression of cyclins and promote proliferation despite CDK4/6 blockade. nih.govaacrjournals.org
Other Kinase Pathways: Loss-of-function mutations in the tumor suppressor FAT1 have been shown to cause an increase in CDK6 expression through the Hippo signaling pathway, contributing to resistance. frontiersin.orgamegroups.org
Table 1: Key Compensatory Signaling Pathways in Preclinical CDK4/6 Inhibition Resistance This table is interactive. Users can sort and filter the data.
| Pathway | Key Mediators | Preclinical Findings | Citations |
|---|---|---|---|
| Cyclin E-CDK2 Axis | Cyclin E1, Cyclin E2, CDK2 | Amplification and overexpression lead to RB phosphorylation independent of CDK4/6, bypassing the inhibitor's block. | nih.gov, mdpi.com |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, PDK1 | Pathway activation is a common escape mechanism. Inhibition of mTORC1/2 can restore sensitivity in resistant cells. | nih.gov, aacrjournals.org, frontiersin.org, mdpi.com, nih.gov |
| MAPK Pathway | FGFR1/2, ERBB2, RAS, ERK | Upregulation of FGFR or activating mutations in ERBB2 can lead to ERK activation and increased cyclin expression. | jhoponline.com, aacrjournals.org, nih.gov |
| Hippo Pathway | FAT1, CDK6 | Loss-of-function mutations in the FAT1 gene lead to increased CDK6 levels, driving resistance. | amegroups.org, frontiersin.org |
Strategies to Circumvent Resistance to this compound in Preclinical Models
A primary focus of preclinical research has been to develop strategies that can either prevent the onset of resistance or restore sensitivity in tumors that have become resistant to this compound.
Combining this compound with agents that target the identified escape pathways is a leading strategy to overcome resistance. mdpi.comrsc.org Preclinical models provide a platform to test the rationale and efficacy of these combinations.
Combination with PI3K/AKT/mTOR Inhibitors: Given the role of this pathway in resistance, dual targeting has shown promise. mdpi.com In preclinical breast cancer xenograft models, combining G1T38 with a PI3K inhibitor (GDC0941) resulted in greater efficacy than either agent alone. nih.govoncotarget.com Such combinations can suppress proliferation and overcome resistance that may have developed to monotherapy. mdpi.com
Combination with Endocrine and other Targeted Therapies: In ER-positive breast cancer models, combining G1T38 with endocrine therapies like tamoxifen (B1202), fulvestrant (B1683766), or an oral SERD (GW5638) led to sustained tumor regression and increased efficacy. nih.govoncotarget.com Similarly, in non-small cell lung cancer (NSCLC) models with EGFR mutations, G1T38 reversed resistance to the EGFR inhibitor erlotinib (B232). nih.govoncotarget.comresearchgate.net Combination therapy with the TKI osimertinib (B560133) was shown to delay and overcome acquired resistance in EGFR-mutant NSCLC xenografts. g1therapeutics.com
Table 2: Preclinical Combination Therapies with this compound (Trilaciclib) This table is interactive. Users can sort and filter the data.
| Combination Agent | Cancer Model | Preclinical Outcome | Citations |
|---|---|---|---|
| PI3K inhibitor (GDC0941) | ER+ Breast Cancer (MCF7 Xenograft) | Greater efficacy and tumor growth inhibition compared to single agents. | nih.gov, oncotarget.com, researchgate.net |
| Endocrine Therapy (Tamoxifen, Fulvestrant, GW5638) | ER+ Breast Cancer (MCF7 Xenograft) | Increased efficacy and sustained tumor regression. | nih.gov, oncotarget.com |
| EGFR inhibitor (Erlotinib, Osimertinib) | EGFR-mutant NSCLC (Xenograft) | Reversed erlotinib resistance; delayed and overcame osimertinib resistance. | nih.gov, oncotarget.com, g1therapeutics.com |
The development of this compound itself represented a "next-generation" approach, creating a short-acting intravenous inhibitor designed to have unique pharmacokinetic and pharmacodynamic properties. nih.govnih.govnih.gov This design aimed to protect hematopoietic stem cells from chemotherapy while potentially reducing the risk of inducing drug resistance that can emerge during the "dosing holidays" required for other oral CDK4/6 inhibitors. nih.govmedchemexpress.com
Further research has explored the development of novel analogues based on the trilaciclib scaffold. researchgate.net The goal of creating such analogues is to potentially enhance potency, refine selectivity, or improve drug-like properties to further optimize the therapeutic window. This ongoing medicinal chemistry effort seeks to build upon the foundation of G1T38 to address remaining challenges in oncology.
Methodological Challenges in Preclinical Investigation of this compound
Investigating this compound in a preclinical setting presents several unique methodological challenges. The compound's distinct characteristics require specialized experimental designs to accurately assess its activity and potential.
One significant challenge is related to G1T38's short-acting, intravenous profile, which was designed for transient cell cycle arrest. touchoncology.comnih.gov Preclinical modeling must accurately reflect the intended clinical use, requiring precise timing of administration relative to other agents, like chemotherapy, to observe its myeloprotective effects. nih.gov Integrated pharmacokinetic and pharmacodynamic modeling based on preclinical data was essential to predict and confirm the optimal dosing schedule in humans. nih.gov
Another challenge is dissecting the compound's dual mechanisms of action: direct anti-tumor effects in RB-proficient tumors and host-mediated effects like myeloprotection and immune modulation. nih.govnih.gov To study the host-protective effects without the confounding variable of direct tumor cell cycle arrest, researchers often use tumor models that are RB-deficient, such as many SCLC models. touchoncology.comresearchgate.net For studying immune interactions, immunocompetent syngeneic mouse models are required, which adds another layer of complexity compared to standard xenograft studies. nih.gov
Finally, modeling acquired resistance is inherently difficult. Developing cell lines and patient-derived xenograft models that are resistant to G1T38 or combination therapies requires prolonged exposure to the drug(s), and the resulting resistance mechanisms can be heterogeneous, making them complex to study and target. mdpi.comg1therapeutics.com
Future Directions and Unexplored Avenues in Academic Research on G1t38 Dihydrochloride
Expanding the Spectrum of Preclinical Disease Models for G1T38 Dihydrochloride (B599025)
Initial preclinical studies have demonstrated the activity of G1T38 in a variety of tumor cell lines, including those derived from breast cancer, melanoma, leukemia, and lymphoma. oncotarget.comresearchgate.netnih.gov In vivo efficacy has been confirmed in xenograft models of ER+ breast cancer (MCF7), HER2+ breast cancer (MMTV-Neu), and NSCLC. nih.govresearchgate.net However, the full potential of G1T38 may extend to a broader range of malignancies characterized by a dependency on the CDK4/6 pathway.
Future academic research should systematically expand the evaluation of G1T38 to a wider array of preclinical disease models. This includes, but is not limited to:
Other Solid Tumors: Cancers such as glioblastoma, pancreatic cancer, ovarian cancer, and bladder cancer often exhibit alterations in the CDK4/6 pathway. Evaluating G1T38 in cell lines and xenograft models derived from these tumors is a logical next step.
Hematological Malignancies: While initial in vitro data included leukemia and lymphoma cell lines, more extensive studies in models of multiple myeloma, mantle cell lymphoma, and specific subtypes of acute lymphoblastic leukemia where cyclin D is overexpressed are warranted. nih.govoncotarget.com
Pediatric Cancers: Certain pediatric tumors, like neuroblastoma and medulloblastoma, are known to have dysregulated cell cycle machinery. Preclinical investigation in relevant pediatric cancer models could open new avenues for this patient population.
Non-Oncological Proliferative Disorders: Exploring the utility of G1T38 in non-cancerous proliferative diseases, where cell cycle control is lost but not necessarily malignant, could be a novel research area.
| Preclinical Model Type | Cancer/Disease Type | Key Findings/Rationale | Citation |
| Existing Models | |||
| Cell Lines | Breast, Melanoma, Leukemia, Lymphoma | Robust inhibition of proliferation in CDK4/6-dependent cells. | nih.govoncotarget.comresearchgate.net |
| Xenograft (MCF7) | ER+ Breast Cancer | Equivalent or improved tumor growth inhibition compared to palbociclib (B1678290). | nih.govmedchemexpress.comresearchgate.net |
| GEMM (MMTV-Neu) | HER2+ Breast Cancer | Confirmed sensitivity of HER2+ tumors to CDK4/6 inhibition. | nih.govg1therapeutics.com |
| Xenograft (H1975) | EGFR-mutant NSCLC | Dose-dependent tumor growth inhibition as a single agent. | nih.gov |
| PDX Model | NSCLC (Squamous Cell) | High efficacy as a single agent in a patient-derived model. | nih.gov |
| Cell Lines | Sarcoma | Induced cell cycle arrest, decreased proliferation and motility. | patsnap.com |
| Proposed Future Models | |||
| Xenografts/PDX | Glioblastoma, Pancreatic Cancer | High frequency of CDK/RB pathway alterations in these cancers. | |
| In vivo Models | Multiple Myeloma | Cyclin D overexpression is a hallmark of the disease. | |
| Orthotopic Models | Neuroblastoma, Medulloblastoma | Investigate efficacy in pediatric brain tumors with cell cycle dysregulation. |
Elucidation of Novel Molecular Targets and Pathways of G1T38 Dihydrochloride Action
A kinome scan revealed that G1T38 has some inhibitory activity against other kinases, such as ULK2, an initiator of autophagy, and NEK10, which is involved in the G2/M arrest following UV irradiation. nih.govresearchgate.net The biological consequence of this inhibition remains uncharacterized. Future research should aim to:
Validate Novel Targets: Confirm whether G1T38 engages ULK2 or NEK10 within cancer cells at clinically relevant concentrations and determine the functional impact of this engagement.
Investigate Pathway Crosstalk: The efficacy of combining G1T38 with PI3K inhibitors suggests a functional interplay between the CDK4/6 and PI3K/AKT signaling pathways. nih.govg1therapeutics.com Research is needed to map the molecular mechanisms of this crosstalk, which could involve effects on shared downstream effectors or feedback loops.
Uncover Resistance Mechanisms: As with any targeted therapy, acquired resistance is a major clinical challenge. Elucidating the molecular pathways that become activated in tumors to bypass CDK4/6 inhibition by G1T38 is critical for developing second-line treatment strategies.
| Target/Pathway | Known Role of Target/Pathway | Potential Implication for G1T38 Action | Citation |
| Primary Pathway | |||
| CDK4/Cyclin D1 | Cell Cycle Progression (G1 Phase) | Inhibition leads to G1 arrest and suppressed proliferation. | nih.govprobechem.commedchemexpress.com |
| CDK6/Cyclin D3 | Cell Cycle Progression (G1 Phase) | Inhibition leads to G1 arrest and suppressed proliferation. | nih.govprobechem.commedchemexpress.com |
| Retinoblastoma (RB) | Tumor Suppressor, G1/S Checkpoint | Inhibition of RB phosphorylation is the key downstream event. | nih.govresearchgate.net |
| Potential Novel Targets | |||
| ULK2 | Autophagy Induction | Inhibition could modulate cellular stress responses. | nih.govresearchgate.net |
| NEK10 | G2/M Arrest (UV response) | Potential role in DNA damage response pathways. | nih.govresearchgate.net |
| PI3K/AKT Pathway | Cell Growth, Survival, Proliferation | Crosstalk suggests G1T38 may modulate this key survival pathway. | nih.govg1therapeutics.com |
Application of this compound as a Chemical Probe in Basic Biology
A high-quality chemical probe is characterized by its potency, selectivity, and well-understood mechanism of action. This compound, with its high potency for CDK4/6 and over 1,000-fold selectivity against other key cell cycle kinases like CDK1 and CDK2, is an ideal tool for basic biological research. nih.govprobechem.com
Future academic studies can leverage G1T38 as a chemical probe to:
Dissect CDK4 vs. CDK6 Functions: While often grouped together, CDK4 and CDK6 may have non-overlapping functions in different tissues and cell types. Using G1T38 in specific cellular contexts can help delineate the distinct biological roles of each kinase.
Study Cell Fate Decisions: The G1 phase is a critical decision point for cells to either continue proliferating or to exit the cell cycle and enter a state of quiescence or differentiation. G1T38 can be used to reversibly arrest cells in G1, allowing for detailed study of the molecular signals that govern these fundamental cell fate decisions.
Identify Novel Binding Partners: A future direction would be to synthesize a tagged version of G1T38 (e.g., biotinylated G1T38). researchgate.net Such a probe could be used in affinity-based pulldown experiments coupled with mass spectrometry to identify the complete interactome of G1T38 in an unbiased manner, potentially confirming its known targets and uncovering novel binding proteins within the cell. researchgate.net
Synergistic Research Opportunities for this compound with Emerging Therapies
The most significant future for G1T38 likely lies in combination therapies. Preclinical data has already shown powerful synergy with endocrine therapies (fulvestrant, tamoxifen) and targeted agents against the PI3K and EGFR pathways. nih.govg1therapeutics.comnih.gov
Promising future research opportunities include combining G1T38 with:
Immunotherapy: CDK4/6 inhibition has been shown to enhance anti-tumor immunity by promoting T-cell activation and infiltration. Combining G1T38 with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) is a highly promising avenue that warrants extensive preclinical investigation in immunocompetent or humanized models.
PARP Inhibitors: In cancers with deficiencies in DNA damage repair pathways (e.g., BRCA mutations), combining cell cycle arrest by G1T38 with the synthetic lethality induced by PARP inhibitors could be a powerful therapeutic strategy.
Other Novel Agents: As new targeted therapies emerge, G1T38 could serve as a backbone therapy. Combinations with inhibitors of SHP2, KRAS, or novel epigenetic modulators should be explored based on a strong biological rationale of pathway co-dependence. For instance, combining G1T38 with the oral selective estrogen receptor degrader (SERD) G1T48 has already shown promise in models of endocrine-resistant breast cancer. patsnap.comnih.gov
| Combination Therapy Class | Rationale for Synergy | Preclinical/Clinical Status | Citation |
| Endocrine Therapy (Fulvestrant) | Co-targeting ER and cell cycle pathways in HR+ breast cancer. | Phase 1b/2a clinical trial initiated (NCT02983071). | nih.govascopubs.orgclinicaltrials.gov |
| EGFR Inhibitors (Osimertinib) | Overcoming resistance to EGFR TKIs in NSCLC. | Phase 1b/2 clinical trial initiated (NCT03455829). | g1therapeutics.comg1therapeutics.com |
| PI3K Inhibitors (GDC0941) | Overcoming resistance and enhancing anti-proliferative effect in ER+ breast cancer. | Preclinical synergy demonstrated in xenograft models. | nih.govg1therapeutics.com |
| Oral SERDs (G1T48) | Enhanced inhibition of estrogen-dependent and resistant tumors. | Preclinical synergy demonstrated in xenograft models. | patsnap.comnih.gov |
| Future Opportunities | |||
| Immune Checkpoint Inhibitors | CDK4/6 inhibition may enhance anti-tumor immunity. | Rationale established; requires preclinical validation in appropriate models. | |
| PARP Inhibitors | Combining cell cycle arrest with synthetic lethality in DDR-deficient tumors. | Biologically rational; requires preclinical investigation. |
常见问题
Q. What is the mechanism of action of G1T38 dihydrochloride, and how does its selectivity for CDK4/6 compare to other kinases?
this compound inhibits CDK4/CyclinD1 and CDK6/CyclinD3 with IC50 values of 1 nM and 2 nM, respectively. Its selectivity is demonstrated by minimal off-target activity against other CDKs (e.g., CDK2, CDK7) at concentrations up to 300 nM. Methodologically, kinase inhibition assays using recombinant CDK/Cyclin complexes and ATP analogs (e.g., ADP-Glo™) are employed to determine IC50 values .
Q. What biochemical assays are critical for validating the inhibitory activity of this compound?
Key assays include:
- Kinase activity assays : Measure ATP consumption in CDK4/CyclinD1 and CDK6/CyclinD3 complexes using fluorescence-based or luminescence-based readouts.
- Cellular proliferation assays : Quantify EC50 values (e.g., 23 nM in breast cancer lines) via cell viability dyes (e.g., MTT) or high-content imaging .
Q. How do the molecular structure and physicochemical properties of this compound influence its function?
The compound has a molecular weight of 474.6 g/mol (C26H34N8O·2HCl). Its pyridopyrimidine core enables ATP-competitive binding, while substituents (e.g., trifluoromethyl groups) enhance selectivity and solubility. Structural validation relies on X-ray crystallography or molecular docking studies with CDK4/6 catalytic domains .
Q. Which cell-based assays are recommended to assess G1T38's impact on cell cycle arrest?
- Flow cytometry : Analyze cell cycle distribution (G0/G1 vs. S phase) using propidium iodide staining. For example, 30 nM G1T38 induces >80% G0/G1 arrest in melanoma cells .
- Western blotting : Monitor RB phosphorylation (Ser780/Ser807/Ser811) as a pharmacodynamic biomarker. Complete RB inhibition occurs at 30–1000 nM within 24 hours .
Advanced Research Questions
Q. How can researchers optimize in vitro treatment conditions (e.g., concentration, duration) for this compound?
- Dose-response curves : Test concentrations spanning 0.1–1000 nM to capture IC50/EC50 values. Note that RB phosphorylation inhibition occurs within 1 hour, but maximal cell cycle arrest requires 16–24 hours .
- Combination studies : Use factorial design experiments to identify synergistic agents (e.g., PI3K inhibitors) by calculating combination indices via the Chou-Talalay method .
Q. What strategies validate target engagement in complex biological systems?
Q. How should discrepancies between biochemical (IC50) and cellular (EC50) potency be addressed?
Potential factors include:
- Cellular permeability : Measure intracellular drug concentrations via LC-MS/MS.
- Feedback mechanisms : Assess compensatory pathways (e.g., CDK2 upregulation) using RNA-seq or phospho-proteomics. Adjust experimental models (e.g., 3D spheroids) to mimic in vivo microenvironments .
Q. What experimental designs are suitable for evaluating G1T38 in combination therapies?
Q. How does G1T38's structural design compare to other CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib)?
G1T38 shares a pyridopyrimidine scaffold with Palbociclib but differs in substituents (e.g., trifluoromethyl vs. methyl groups). Molecular dynamics simulations can compare binding stability and hydrogen-bond interactions in CDK6 active sites .
Q. What pharmacokinetic parameters should guide dosing in preclinical models?
- Oral bioavailability : Assess plasma exposure (Cmax, AUC) in rodent models.
- Tissue distribution : Use radiolabeled G1T38 to quantify tumor penetration. Preclinical studies show sustained RB inhibition for >24 hours post-dosing .
Methodological Notes
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and statistical tests (e.g., ANOVA) for multi-group comparisons.
- Reproducibility : Adhere to MIAME (Microarray) or ARRIVE (Animal studies) guidelines for reporting. Reference experimental protocols from for rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
